[(3-Bromophenyl)methoxy](tert-butyl)dimethylsilane [(3-Bromophenyl)methoxy](tert-butyl)dimethylsilane
Brand Name: Vulcanchem
CAS No.: 103978-12-7
VCID: VC7934602
InChI: InChI=1S/C13H21BrOSi/c1-13(2,3)16(4,5)15-10-11-7-6-8-12(14)9-11/h6-9H,10H2,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OCC1=CC(=CC=C1)Br
Molecular Formula: C13H21BrOSi
Molecular Weight: 301.29 g/mol

[(3-Bromophenyl)methoxy](tert-butyl)dimethylsilane

CAS No.: 103978-12-7

Cat. No.: VC7934602

Molecular Formula: C13H21BrOSi

Molecular Weight: 301.29 g/mol

* For research use only. Not for human or veterinary use.

[(3-Bromophenyl)methoxy](tert-butyl)dimethylsilane - 103978-12-7

Specification

CAS No. 103978-12-7
Molecular Formula C13H21BrOSi
Molecular Weight 301.29 g/mol
IUPAC Name (3-bromophenyl)methoxy-tert-butyl-dimethylsilane
Standard InChI InChI=1S/C13H21BrOSi/c1-13(2,3)16(4,5)15-10-11-7-6-8-12(14)9-11/h6-9H,10H2,1-5H3
Standard InChI Key GKQBXMVKFNZAOL-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OCC1=CC(=CC=C1)Br
Canonical SMILES CC(C)(C)[Si](C)(C)OCC1=CC(=CC=C1)Br

Introduction

Chemical Identity

PropertyDetails
IUPAC Name(3-Bromophenyl)methoxydimethylsilane
Molecular FormulaC13H21BrOSi
Molecular Weight305.30 g/mol
CAS NumberNot explicitly listed in the sources
StructureContains a brominated phenyl group attached via a methoxy linker to a tert-butyl-dimethylsilane group

Structural Features

The compound features:

  • A bromophenyl group, which imparts reactivity for further functionalization.

  • A methoxy linker, acting as a spacer between the phenyl ring and the silicon atom.

  • A tert-butyl-dimethylsilane group, known for its steric bulk and hydrophobicity.

This unique structure combines aromatic and organosilicon chemistry, making it useful in synthetic organic reactions.

Synthesis

The synthesis of (3-Bromophenyl)methoxydimethylsilane typically involves:

  • Starting Materials: 3-bromophenol, tert-butyl-dimethylsilyl chloride (TBDMS-Cl), and a base such as imidazole or triethylamine.

  • Reaction Mechanism:

    • The phenol group is first deprotonated to form a phenoxide ion.

    • The phenoxide ion reacts with TBDMS-Cl to attach the tert-butyl-dimethylsilyl group via an ether bond.

This reaction is performed under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Applications

(3-Bromophenyl)methoxydimethylsilane has several applications in organic synthesis:

  • Protecting Group Chemistry:

    • The tert-butyl-dimethylsilyl (TBDMS) group is widely used to protect hydroxyl groups during multi-step syntheses.

    • It can be selectively removed under acidic or fluoride conditions.

  • Cross-Coupling Reactions:

    • The bromine atom on the phenyl ring allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions).

    • This enables the introduction of diverse substituents onto the aromatic ring.

  • Intermediate in Drug Synthesis:

    • Its modular structure makes it a valuable intermediate in pharmaceutical and agrochemical industries.

Safety Considerations

  • Hazards:

    • The bromine atom may pose irritant or toxic risks upon exposure.

    • TBDMS derivatives are generally low in toxicity but should still be handled with care.

  • Handling:

    • Use appropriate personal protective equipment (PPE), including gloves and goggles.

    • Work in a well-ventilated area or fume hood.

Research Significance

(3-Bromophenyl)methoxydimethylsilane represents an intersection of organosilicon and aromatic chemistry, making it significant for:

  • Advancing synthetic methodologies, particularly in selective functionalization strategies.

  • Serving as a precursor for complex molecules in material science and drug discovery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator